molecular formula C7H6Br2 B1294787 2,6-Dibromotoluene CAS No. 69321-60-4

2,6-Dibromotoluene

Cat. No. B1294787
CAS RN: 69321-60-4
M. Wt: 249.93 g/mol
InChI Key: OCSKCBIGEMSDIS-UHFFFAOYSA-N
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Description

2,6-Dibromotoluene is a chemical compound with the molecular formula C7H6Br2 . It is an important pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 2,6-Dibromotoluene can be achieved by several methods, which involve the bromination of toluene or its derivatives. One of the most common procedures is the electrophilic aromatic substitution of toluene with bromine in the presence of a Lewis acid catalyst such as FeBr3 or AlBr3 .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromotoluene consists of a benzene ring with two bromine atoms and one methyl group attached to it . The molecular weight of 2,6-Dibromotoluene is 249.93 g/mol .


Physical And Chemical Properties Analysis

2,6-Dibromotoluene has a density of 1.8±0.1 g/cm3, a boiling point of 246.0±0.0 °C at 760 mmHg, and a flash point of 106.6±21.0 °C . It has a molar refractivity of 46.5±0.3 cm3, and a molar volume of 138.1±3.0 cm3 .

Scientific Research Applications

Polymer Synthesis

2,6-Dibromotoluene has been found effective in polymer synthesis. It can be polymerized using magnesium to create poly(phenylmethylene)s, with main chains partially dehydrogenated to carbon–carbon double bonds. This compound can also undergo copolymerization with dichlorodimethylsilane and 1,6-dibromohexane, resulting in polymers similar to random copolymers of ethylene and styrene (Ihara et al., 2006).

Spectroscopic Investigation and Binding Mechanisms

2,6-Dibromotoluene has been investigated for its structure and vibrational assignments using density functional theory. Its interactions with human serum albumin, a critical protein in pharmacokinetics, have been explored, aiding in the design of drugs interacting with serum albumin (Subbiah et al., 2021).

Copolycondensation Studies

Further research on 2,6-Dibromotoluene includes its copolycondensation with bifunctional electrophiles like α,α‘-dibromo-p-xylylene. This process, facilitated by magnesium, results in higher molecular weight polymers, which could have implications in materials science (Ihara et al., 2008).

Synthesis of Organic Compounds

2,6-Dibromotoluene is utilized in the synthesis of various organic compounds like 5,5'-Dimethyl-3,3'-bis(trimethylsilyl)biphenyl, showcasing its versatility in organic chemistry. This compound was synthesized using a ligandless nickel chloride-catalyzed cross-coupling reaction (Yue, 2000).

Safety And Hazards

2,6-Dibromotoluene causes skin irritation and serious eye irritation . It is recommended to wear protective gloves and eye protection when handling this chemical . If it comes into contact with the skin, it should be washed off immediately with plenty of water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .

properties

IUPAC Name

1,3-dibromo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSKCBIGEMSDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219382
Record name 2,6-Dibromotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromotoluene

CAS RN

69321-60-4
Record name 2,6-Dibromotoluene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dibromotoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69321-60-4
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Synthesis routes and methods

Procedure details

A solution of (3,5-dibromo-4-methylphenyl)amine dissolved in water (80 mL) and concentrated HCl (7.5 mL) stirring for 20 min, then the mixture was cooled to 0˜5° C., and the solution of NaNO2 (3.4 g/30 mL H2O) was added. The reaction mixture was stirred for 2 h at 0˜5° C., then the suspension was added to hypophosphorous acid solution (50%, 27.9 g), which was cooled to 0° C. The mixture was stirred at room temperature overnight. Then it was extracted with CH2Cl2 (100 mL×2) and the combined organic layers were washed with brine (30 mL) and dried over Na2SO4. After silica column chromatography, (eluted with petroleum ether), 3.57 g product was obtained, as colorless liquid. 1H NMR (400 MHz, CDCl3): δ 2.57 (s, 3 H), 6.89 (t, J=8.0 Hz, 1 H), 7.50 (d, J=8.0 Hz, 2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
27.9 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
T Schaefer, CS Takeguchi - Canadian Journal of Chemistry, 1989 - cdnsciencepub.com
The 1 H nuclear magnetic resonance spectral parameters are reported for benzylidene diacetate in CS 2 and acetone-d 6 solutions. The long-range spin–spin coupling constant over …
Number of citations: 8 cdnsciencepub.com
JW Morton, JE Callen - Journal of the American Chemical Society, 1955 - ACS Publications
In order to determine whether the extent of de-localization of the unshared pair of electrons on nitrogen in para-substituted anilines is, at least theoretically, dependent on the character …
Number of citations: 1 pubs.acs.org
JB Cohen, IH Zortman - Journal of the Chemical Society, Transactions, 1906 - pubs.rsc.org
… The 2 : 6-dibromotoluene used for oxidation was obtained from 2 : 6-dinitroluene by a series of alternate reductions and diazotisations. The yield from 150 grams of dinitro-cornpound …
Number of citations: 1 pubs.rsc.org
A Del Rio, A Boucekkine… - Journal of computational …, 2003 - Wiley Online Library
Internal rotations of the methyl group in ortho‐substituted and 2,6‐disubstituted toluenes in their ground state have been investigated by means of various ab initio quantum chemistry …
Number of citations: 16 onlinelibrary.wiley.com
A Giroux, L Boulet, C Brideau, A Chau… - Bioorganic & medicinal …, 2009 - Elsevier
Phenanthrene imidazoles 26 and 44 have been identified as novel potent, selective and orally active mPGES-1 inhibitors. These inhibitors are significantly more potent than the …
Number of citations: 82 www.sciencedirect.com
JB Cohen, PK Dutt - Journal of the Chemical Society, Transactions, 1914 - pubs.rsc.org
… 2 : 6-Dibromotoluene can only give two tribromo-derivatives, the 2:3:6- and 2:4:6-compounds, and of these only one, the former, is produced in ths above reaction. No indication of the …
Number of citations: 11 pubs.rsc.org
ET McBee, DH Campbell… - Journal of the American …, 1955 - ACS Publications
Both 4-bromo-l, l, l, 2, 2, 3, 3-heptafluorobutane and 4-iodo-l, l, l, 2, 2, 3, 3-heptafluorobutane under-went reaction with zinc dust to yield the same olefin, 2, 3, 3, 4, 4, 4-hexafluoro-l-…
Number of citations: 31 pubs.acs.org
M Tominaga, K Suzuki, T Murase… - Journal of the American …, 2005 - ACS Publications
A ca. 5 nm-sized, roughly spherical hollow complex was assembled from 12 Pd 2+ ions and 24 bis(4-pyridylethenyl)-substituted bent ligands. By putting a functional group at the …
Number of citations: 189 pubs.acs.org
BB Smith, DE Hill, TA Cropp, RD Walsh… - The Journal of …, 2002 - ACS Publications
Reaction of the bis-9-BBN adduct of several dienes with 1,3-dibromobenzene via Suzuki coupling leads to a series of [n]metacyclophanes ranging in size from 10 to 17 atom members. …
Number of citations: 19 pubs.acs.org
I Takemura, R Sone, H Nishide - Polymers for Advanced …, 2008 - Wiley Online Library
Poly[4,6‐bis(dodecylthio)‐1,3‐phenylene‐alt‐2‐methyl‐1,3‐phenylene] (Poly‐S) was synthesized via Suzuki–Miyaura coupling of 1,3‐dibromo‐2,6‐bis(dodecylthio)benzene and 2‐…
Number of citations: 11 onlinelibrary.wiley.com

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